4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that integrates multiple functional groups, including ethyl, methyl, and trifluoromethyl components. It is part of the 1,2,4-triazole family, known for their broad range of applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:
Formation of Pyrazole Ring: : Starting with appropriate ketones and hydrazines under acidic or basic conditions.
Introduction of Trifluoromethyl Group: : Utilizing reagents like trifluoromethyl iodide.
Construction of Triazole Ring: : Through cyclization reactions involving hydrazides and appropriate nitriles.
Thio Functionalization: : Often involves the use of thiourea under appropriate conditions.
Industrial Production Methods
For large-scale production, efficiency and yield optimization are critical. Catalytic processes and flow chemistry techniques are frequently employed to enhance reaction rates and product yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the sulfur site.
Reduction: : Reduction reactions may target the nitrogen-containing triazole ring.
Substitution: : Halogenation and alkylation reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation Reagents: : KMnO4, H2O2
Reduction Reagents: : LiAlH4, NaBH4
Substitution Conditions: : Halogenating agents like NBS, alkyl halides under basic or acidic conditions
Major Products
The nature of the products depends on the specific reactions:
Oxidation: : Sulfoxides or sulfones
Reduction: : Amino derivatives
Substitution: : Halo or alkyl substituted derivatives
Scientific Research Applications
Chemistry
The compound's diverse functional groups make it a useful intermediate in organic synthesis, particularly in constructing more complex molecules.
Biology
In biological research, this compound serves as a potential inhibitor for enzymes involved in various metabolic pathways due to its heterocyclic structure.
Medicine
Preliminary studies suggest potential anti-inflammatory and anti-cancer properties, making it a subject of interest in pharmacological research.
Industry
The compound is useful in the development of materials with specific properties, such as corrosion inhibitors and agrochemicals.
Mechanism of Action
The compound typically exerts its effects through interactions with biological macromolecules. Its heterocyclic structure enables binding to specific enzymes, influencing metabolic pathways. The molecular targets often include:
Enzymatic Active Sites: : Triazole and pyrazole rings can mimic natural substrates or inhibitors.
Pathways: : Interferes with pathways like signal transduction or DNA replication in pathogenic organisms.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-phenyl-1H-1,2,4-triazole-3-thiol
5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Unique Properties
4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: features a trifluoromethyl group, enhancing its lipophilicity and potential bioavailability. This sets it apart in its interactions with biological membranes and enzymes, possibly leading to unique pharmacokinetics and dynamics compared to other triazole derivatives.
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Properties
IUPAC Name |
4-ethyl-3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5S/c1-3-17-7(13-14-8(17)18)5-4-6(9(10,11)12)15-16(5)2/h4H,3H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYKIVPYULEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NN2C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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